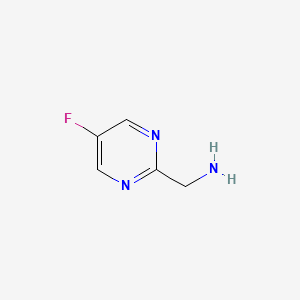

(5-Fluoropyrimidin-2-YL)methanamine

Description

Properties

IUPAC Name |

(5-fluoropyrimidin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICWNZYNXHPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302302 |

Source

|

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196155-99-3 |

Source

|

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196155-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoropyrimidin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(5-Fluoropyrimidin-2-YL)methanamine , a fluorinated heterocyclic amine, has emerged as a critical structural motif and versatile building block in the landscape of modern medicinal chemistry. Its unique combination of a pyrimidine core, a reactive aminomethyl group, and the modulating influence of a fluorine atom makes it a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, offering valuable insights for researchers engaged in the design and development of novel drug candidates.

Core Molecular Structure and Physicochemical Properties

(5-Fluoropyrimidin-2-YL)methanamine is characterized by a pyrimidine ring substituted with a fluorine atom at the 5-position and a methanamine group at the 2-position. The strategic placement of the fluorine atom significantly influences the molecule's electronic properties, pKa, and metabolic stability, attributes that are highly desirable in drug design.

The compound is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. While detailed experimental data for the free base is not extensively published, key properties for both the free base and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of (5-Fluoropyrimidin-2-YL)methanamine and its Hydrochloride Salt

| Property | (5-Fluoropyrimidin-2-YL)methanamine (Free Base) | (5-Fluoropyrimidin-2-YL)methanamine Hydrochloride |

| CAS Number | 1196155-99-3 | 1314394-77-8[1] |

| Molecular Formula | C₅H₆FN₃ | C₅H₇ClFN₃[1] |

| Molecular Weight | 127.12 g/mol | 163.58 g/mol [1] |

| Appearance | Not widely reported (predicted to be a solid or oil) | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in polar solvents |

| SMILES | C1=C(C=NC(=N1)CN)F | C1=C(C=NC(=N1)CN)F.Cl |

| InChI | InChI=1S/C5H6FN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | InChI=1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2;1H |

Structural Diagram:

Caption: Chemical structure of (5-Fluoropyrimidin-2-YL)methanamine.

Synthesis and Reactivity: A Gateway to Complexity

The synthesis of (5-Fluoropyrimidin-2-YL)methanamine can be approached through several strategic routes, typically involving the construction of the fluorinated pyrimidine core followed by the introduction of the aminomethyl side chain.

General Synthetic Strategies

A common and effective method for the synthesis of fluorinated pyrimidines involves the reaction of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate under mild conditions. This approach offers a versatile entry to a variety of 2-substituted 5-fluoropyrimidines.

Another viable strategy involves the preparation of a suitable precursor, such as 2-(chloromethyl)-5-fluoropyrimidine, which can then be reacted with an amine source, like ammonia, to furnish the desired product. The synthesis of the chloromethyl intermediate can be achieved from the corresponding hydroxymethylpyrimidine, which in turn can be prepared by the reduction of a pyrimidine-2-carboxylic acid ester.

Exemplary Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations.

Caption: Plausible synthetic routes to (5-Fluoropyrimidin-2-YL)methanamine.

Reactivity Profile

The primary amine of (5-Fluoropyrimidin-2-YL)methanamine is a key functional handle for further chemical modifications. It readily participates in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield more complex amine structures.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The pyrimidine ring, activated by the fluorine atom, can also undergo nucleophilic aromatic substitution reactions, although the conditions required are generally harsher than for the reactions at the amino group. The chemical stability of the compound is generally good, particularly when stored as its hydrochloride salt in a cool, dry place away from strong oxidizing agents.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases. The introduction of a fluorine atom at the 5-position can further enhance binding affinity and modulate pharmacokinetic properties.

Role as a Key Building Block for Kinase Inhibitors

(5-Fluoropyrimidin-2-YL)methanamine serves as a crucial starting material or intermediate in the synthesis of a variety of kinase inhibitors. Its primary amine allows for the facile introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific kinase targets.

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, and a side chain that extends into other regions of the protein to confer selectivity and potency. (5-Fluoropyrimidin-2-YL)methanamine provides the core and a convenient attachment point for the synthesis of such molecules.

Illustrative Synthetic Application in Kinase Inhibitor Scaffolds

The following workflow demonstrates how (5-Fluoropyrimidin-2-YL)methanamine can be utilized in the synthesis of a generic kinase inhibitor scaffold.

Sources

- 1. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-Fluoropyrimidin-2-YL)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Moiety

(5-Fluoropyrimidin-2-YL)methanamine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, stemming from the presence of a fluorine atom on the pyrimidine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the molecular and chemical characteristics of (5-Fluoropyrimidin-2-YL)methanamine, its synthesis, and its applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The pyrimidine scaffold itself is a privileged structure found in numerous biologically active compounds. The combination of these features in (5-Fluoropyrimidin-2-YL)methanamine presents a unique opportunity for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug molecules.

Physicochemical Properties

The fundamental physicochemical properties of (5-Fluoropyrimidin-2-YL)methanamine and its commonly used hydrochloride salt are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in chemical synthesis.

| Property | (5-Fluoropyrimidin-2-YL)methanamine (Free Base) | (5-Fluoropyrimidin-2-YL)methanamine hydrochloride |

| Molecular Formula | C₅H₆FN₃ | C₅H₇ClFN₃[1] |

| Molecular Weight | 127.12 g/mol | 163.58 g/mol [1] |

| CAS Number | 1196155-99-3[2] | 1314394-77-8[1] |

| Appearance | Not widely available | White to off-white solid |

| pKa (predicted) | ~6.5 (amine) | Not applicable |

| Solubility | Soluble in polar organic solvents | Soluble in water, methanol |

Synthesis and Purification

The synthesis of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride can be achieved through a multi-step process, as detailed in various patents and chemical literature. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride

The following is a representative, multi-step protocol for the synthesis of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride.

Step 1: Synthesis of 2-chloro-5-fluoro-4-methoxypyrimidine

-

To a solution of 2,4-dichloro-5-fluoropyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-fluoro-4-methoxypyrimidine.

Step 2: Synthesis of 2-cyano-5-fluoro-4-methoxypyrimidine

-

To a solution of 2-chloro-5-fluoro-4-methoxypyrimidine in dimethyl sulfoxide (DMSO), add sodium cyanide.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 2-cyano-5-fluoro-4-methoxypyrimidine.

Step 3: Synthesis of (5-fluoro-4-methoxypyrimidin-2-yl)methanamine

-

In a pressure vessel, dissolve 2-cyano-5-fluoro-4-methoxypyrimidine in methanolic ammonia.

-

Add Raney nickel as the catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reduction by TLC or LC-MS.

-

Once the reaction is complete, carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (5-fluoro-4-methoxypyrimidin-2-yl)methanamine.

Step 4: Synthesis of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride

-

Dissolve the crude (5-fluoro-4-methoxypyrimidin-2-yl)methanamine in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane) dropwise with stirring.

-

A precipitate will form. Stir the suspension for 1-2 hours at room temperature.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (5-Fluoropyrimidin-2-YL)methanamine hydrochloride.

Purification and Analysis

-

Purification: The final product and intermediates can be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC). For the hydrochloride salt, recrystallization from a suitable solvent system can be employed.

-

Analysis: The identity and purity of (5-Fluoropyrimidin-2-YL)methanamine hydrochloride should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The presence of the fluorine atom will result in characteristic splitting patterns in the spectra.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA).

-

Application in Drug Discovery: A Key Component of PROTACs

A significant application of (5-Fluoropyrimidin-2-YL)methanamine is as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition can significantly impact the efficacy and selectivity of the degrader.[3] (5-Fluoropyrimidin-2-YL)methanamine can be incorporated into the linker structure, where the fluoropyrimidine moiety can influence the linker's conformation and physicochemical properties. The fluorine atom can modulate lipophilicity and membrane permeability, which are crucial for the overall drug-like properties of the PROTAC.

The primary amine of (5-Fluoropyrimidin-2-YL)methanamine provides a convenient handle for its conjugation to other components of the PROTAC linker or directly to the POI or E3 ligase ligands through amide bond formation or other coupling chemistries.

Safety and Handling

The hydrochloride salt of (5-Fluoropyrimidin-2-YL)methanamine is classified as harmful if swallowed and causes skin irritation. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention immediately. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(5-Fluoropyrimidin-2-YL)methanamine is a valuable and versatile building block in modern drug discovery. Its unique combination of a fluorinated pyrimidine ring and a reactive primary amine makes it particularly well-suited for incorporation into complex molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for novel and functionalized linkers will undoubtedly grow, further solidifying the importance of (5-Fluoropyrimidin-2-YL)methanamine and related structures in the development of next-generation therapeutics.

References

- This is a placeholder for a specific reference to a synthesis patent, e.g., a patent application that describes the synthesis of (5-Fluoropyrimidin-2-YL)methanamine.

-

Troup, R. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

- This is a placeholder for a reference detailing the physicochemical properties of aminopyrimidines.

- This is a placeholder for a reference providing a detailed analytical protocol for a similar compound.

- This is a placeholder for a reference to a specific PROTAC molecule containing the (5-Fluoropyrimidin-2-YL)methanamine moiety.

- This is a placeholder for a Safety Data Sheet

- This is a placeholder for a review on the role of fluorine in drug design.

- This is a placeholder for a general review on PROTACs.

- This is a placeholder for a reference on the synthesis of fluorin

- This is a placeholder for a reference on purification techniques for amine-containing heterocycles.

- This is a placeholder for a reference to a patent describing the use of similar compounds.

- (5-fluoropyrimidin-2-yl)methanamine hydrochloride, min 97%, 100 mg. Chemical supplier product page.

- This is a placeholder for a general organic chemistry textbook or relevant primary liter

Sources

A Technical Guide to the Safe Handling of (5-Fluoropyrimidin-2-YL)methanamine for Research and Development

This document provides a comprehensive technical guide for the safe handling of (5-Fluoropyrimidin-2-YL)methanamine, a potent fluoropyrimidine derivative. Developed for researchers, scientists, and drug development professionals, this guide moves beyond basic safety data sheets to offer an in-depth understanding of the compound's potential hazards, the rationale behind handling protocols, and a framework for establishing a self-validating system of safety within the laboratory.

Understanding the Compound: A Risk-Based Perspective

(5-Fluoropyrimidin-2-YL)methanamine belongs to the fluoropyrimidine class of compounds, which are widely used as antimetabolites in cancer chemotherapy. The presence of the fluorinated pyrimidine ring is a key structural alert for potential cytotoxicity. While specific toxicological data for this exact molecule is limited, the known mechanism of action for related compounds like 5-Fluorouracil (5-FU) provides a strong basis for a cautious and contained approach.

Anticipated Mechanism of Action and Toxicity

Fluoropyrimidines exert their biological effects by interfering with DNA and RNA synthesis.[1] It is anticipated that (5-Fluoropyrimidin-2-YL)methanamine, upon potential metabolic activation, could act as an inhibitor of thymidylate synthase, an enzyme critical for the de novo synthesis of thymidine, a necessary precursor for DNA replication.[1] This disruption of DNA synthesis is a primary driver of cytotoxicity. This mechanism underscores the imperative to prevent all routes of occupational exposure.

Hazard Identification and GHS Classification

While a specific GHS classification for (5-Fluoropyrimidin-2-YL)methanamine is not universally established, data for the closely related analogue, (5-Fluoropyridin-2-yl)methanamine, indicates significant hazards.[2] Based on this, researchers should assume the following classifications and associated risks:

| Hazard Class | GHS Category | Hazard Statement | Associated Pictogram |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Corrosion (GHS05) |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosion (GHS05) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark (GHS07) |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | Exclamation Mark (GHS07) |

This table is constructed based on data for analogous compounds and general principles of potent compound handling. The classifications should be considered provisional and a precautionary approach is mandated.

The Core of Safe Handling: A Multi-Layered Containment Strategy

The cornerstone of working safely with potent compounds like (5-Fluoropyrimidin-2-YL)methanamine is a multi-layered containment strategy that integrates engineering controls, administrative procedures, and personal protective equipment (PPE). The goal is to minimize the potential for exposure at every step of the workflow.

Engineering Controls: The First Line of Defense

Primary engineering controls are designed to contain the material at the source, thereby protecting the operator and the surrounding lab environment.

-

For Solid Handling (Weighing, Aliquoting): All manipulations of solid (5-Fluoropyrimidin-2-YL)methanamine must be conducted in a containment ventilated enclosure (CVE) or a glovebox. A standard chemical fume hood is insufficient for handling potent powders. The enclosure should be maintained under negative pressure relative to the laboratory.

-

For Solution Handling: Work with solutions should be performed within a certified chemical fume hood.

Causality Explained: Potent solid compounds can easily become airborne, creating an inhalation hazard. A CVE is specifically designed with high-efficiency particulate air (HEPA) filters and precise airflow dynamics to capture fine particles at the source, a capability that standard fume hoods lack.

Administrative Controls: Standard Operating Procedures (SOPs)

Robust SOPs are critical for ensuring that safe handling practices are understood and consistently followed.

-

Designated Areas: All work with (5-Fluoropyrimidin-2-YL)methanamine should be restricted to a designated and clearly marked area of the laboratory.

-

Training: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide before commencing any work.[3]

-

Hygiene: Do not eat, drink, or apply cosmetics in the designated handling area.[4] Wash hands thoroughly with soap and water before leaving the area.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should not be relied upon as the primary means of protection. The appropriate PPE must be selected to guard against the specific hazards of the compound.

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and contact with airborne particles. A face shield offers an additional layer of protection for the entire face. |

| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | A disposable gown prevents the contamination of personal clothing and reduces the risk of taking contaminants outside the lab. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the quantity and nature of the work. | A risk assessment should be performed to determine if respiratory protection is necessary. |

Step-by-Step Experimental Protocols

The following protocols are designed to be self-validating by incorporating safety checks and containment at each critical step.

Weighing Solid (5-Fluoropyrimidin-2-YL)methanamine

Caption: Workflow for weighing potent solid compounds.

Preparing a Stock Solution

Caption: Workflow for preparing solutions from potent compounds.

Emergency Procedures: Planning for the Unexpected

A proactive approach to safety includes having well-defined emergency procedures.

Spill Response

-

Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.

-

Isolate: Secure the area to prevent unauthorized entry.

-

PPE: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

-

Contain: For liquid spills, cover with an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

-

Clean: Collect all contaminated materials using spark-proof tools and place them in a sealed, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Personnel Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately remove contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |

Storage and Disposal

-

Storage: Store (5-Fluoropyrimidin-2-YL)methanamine in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be secure and accessible only to authorized personnel.

-

Disposal: All waste contaminated with (5-Fluoropyrimidin-2-YL)methanamine must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.

Conclusion

The safe handling of (5-Fluoropyrimidin-2-YL)methanamine is predicated on a thorough understanding of its potential hazards and the consistent application of a multi-layered safety strategy. By integrating robust engineering controls, meticulous administrative procedures, and appropriate personal protective equipment, researchers can create a self-validating system of safety. This proactive and informed approach is essential for protecting personnel and the environment while advancing critical research and development objectives.

References

- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.

- European Pharmaceutical Review. (2023, March 9). Handling HPAPIs safely – what does it take?. Retrieved from European Pharmaceutical Review website.

- PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine.

- Fluorochem. (n.d.). (5-FLUOROPYRIMIDIN-2-YL)METHANAMINE HCL.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.

- Maring, J. G., et al. (n.d.). Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine?. NIH.

- Papadopoulou, E., et al. (2024, March 19). Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD. Bentham Science Publisher.

Sources

- 1. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

The Strategic Deployment of (5-Fluoropyrimidin-2-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (5-Fluoropyrimidin-2-YL)methanamine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic application of this core, with a primary focus on its role in the development of kinase inhibitors. We will explore the nuanced influence of the 5-fluoro substituent on the pyrimidine ring's electronic character and how the 2-aminomethyl group serves as a critical vector for establishing key interactions with biological targets. Through an examination of structure-activity relationships (SAR), synthetic methodologies, and target engagement, this guide will illuminate the causality behind the experimental choices that leverage this scaffold to achieve high potency and selectivity in drug candidates.

Introduction: The Value Proposition of the Fluorinated Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents due to its prevalence in biologically essential molecules like nucleobases.[1] The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring, as seen in the well-known anticancer drug 5-Fluorouracil, profoundly alters the molecule's properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3]

The (5-Fluoropyrimidin-2-YL)methanamine core combines these advantages with a versatile 2-aminomethyl side chain. This primary amine provides a crucial attachment point for building out molecular complexity and, more importantly, acts as a key hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of kinases and other key residues in the ATP-binding pocket of various enzymes. This guide will delve into the practical applications and underlying scientific principles that make this scaffold a valuable tool in the modern drug discovery arsenal.

The Role of (5-Fluoropyrimidin-2-YL)methanamine as a Pharmacophore in Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology, and the 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition.[4] The nitrogen atoms of the pyrimidine ring often form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP. The (5-Fluoropyrimidin-2-YL)methanamine core builds upon this established pharmacophore, with the 5-fluoro group and the 2-aminomethyl substituent providing additional points of interaction and modulation.

Hinge Binding and Beyond: The Function of the 2-Aminomethyl Group

The primary amine of the 2-aminomethyl group can participate in a variety of interactions within the kinase active site. It can act as a hydrogen bond donor to backbone carbonyls in the hinge region or interact with acidic residues. Furthermore, this amine serves as a versatile synthetic handle to introduce a wide range of substituents that can probe other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.

The Influence of the 5-Fluoro Substituent

The electron-withdrawing nature of the fluorine atom at the 5-position of the pyrimidine ring has a significant impact on the electronic properties of the heterocyclic core. This can influence the hydrogen bonding capacity of the ring nitrogens and modulate the overall lipophilicity and metabolic stability of the molecule. In the context of kinase inhibitors, this strategic fluorination can fine-tune the binding affinity and selectivity of the compound. For instance, in the development of dual FLT3 and CHK1 inhibitors, the related 5-trifluoromethyl-2-aminopyrimidine scaffold has demonstrated excellent potency, highlighting the favorable impact of an electron-withdrawing group at this position.[5][6]

Synthesis of the (5-Fluoropyrimidin-2-YL)methanamine Core and its Derivatives

The efficient and scalable synthesis of the (5-Fluoropyrimidin-2-YL)methanamine core is crucial for its application in drug discovery programs. While a direct, one-step synthesis of the parent amine is not readily found in the literature, a common and effective strategy involves the reduction of the corresponding nitrile.

General Synthetic Workflow

A typical synthetic route commences with a commercially available or readily synthesized 2-chloro-5-fluoropyrimidine. Nucleophilic substitution of the chlorine with a cyanide source, followed by reduction of the resulting nitrile, affords the desired (5-Fluoropyrimidin-2-YL)methanamine. Subsequent derivatization of the primary amine can then be achieved through various standard organic reactions.

Experimental Protocol: Synthesis of (5-Fluoropyrimidin-2-YL)methanamine Derivatives

Step 1: Cyanation of 2-Chloro-5-fluoropyrimidine

-

To a solution of 2-chloro-5-fluoropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add a cyanide source, for example, sodium cyanide or potassium cyanide (1.1 - 1.5 eq).

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-fluoro-2-cyanopyrimidine.

-

Purification is achieved by column chromatography on silica gel.

Step 2: Reduction of 5-Fluoro-2-cyanopyrimidine

-

The 5-fluoro-2-cyanopyrimidine (1.0 eq) is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

A reducing agent, for instance, lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) or a borane complex, is carefully added at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC or LC-MS.

-

The reaction is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to provide the crude (5-Fluoropyrimidin-2-YL)methanamine.

Step 3: Derivatization of the Primary Amine

-

The crude (5-Fluoropyrimidin-2-YL)methanamine can be further functionalized through standard amine chemistry, such as amide bond formation, reductive amination, or arylation, to generate a library of derivatives for SAR studies.

Structure-Activity Relationship (SAR) Studies: A Case Study in Kinase Inhibitors

While specific SAR studies for the (5-Fluoropyrimidin-2-YL)methanamine core are not extensively published, we can extrapolate from closely related analogs, such as the 5-trifluoromethyl-2-aminopyrimidine derivatives developed as dual FLT3/CHK1 inhibitors.[5][6] These studies provide valuable insights into the types of modifications that are likely to be fruitful when exploring the chemical space around the (5-Fluoropyrimidin-2-YL)methanamine scaffold.

In a series of potent dual inhibitors of FLT3 and CHK1, the 2-aminopyrimidine core was essential for hinge binding. The SAR exploration focused on the substituents attached to the 2-amino group. It was found that introducing a phenyl ring with further substitutions allowed for the optimization of potency and selectivity. Conformational restriction strategies, such as cyclizing substituents on the phenyl ring, were employed to enhance target affinity and improve the druggability of the lead compounds.[5]

Table 1: Representative SAR Data for 5-Trifluoromethyl-2-aminopyrimidine Derivatives as FLT3/CHK1 Inhibitors [5]

| Compound | R Group on 2-Anilino Moiety | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 Cell IC₅₀ (nM) |

| Lead Compound A | 3-methoxy-4-(4-methylpiperazin-1-yl)phenyl | 10.5 | 3.2 | 15.6 |

| 22 | 4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl | 2.8 | 1.1 | 3.9 |

| 29 | 1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-5-yl | 1.9 | 0.9 | 2.5 |

| 30 | 1-methylsulfonyl-1,2,3,4-tetrahydroquinolin-6-yl | 1.5 | 0.7 | 1.8 |

| 32 | 1-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl | 1.2 | 0.6 | 1.5 |

Data extracted from RSC Med. Chem., 2024, 15, 539-552.[5]

This data suggests that rigidifying the structure with cyclic systems and incorporating sulfonamide groups can lead to significant improvements in potency. These principles can be directly applied to the design of libraries based on the (5-Fluoropyrimidin-2-YL)methanamine core.

Application in GPCR Modulation

Beyond kinase inhibition, the aminopyrimidine scaffold has also been explored for its potential to modulate G protein-coupled receptors (GPCRs). The ability of the pyrimidine ring to participate in hydrogen bonding and the versatility of the aminomethyl linker make this an attractive starting point for the design of GPCR ligands. For instance, aminopyridine and aminopyrimidine analogs have been investigated as CXCR1/2 antagonists, which are targets for inflammatory diseases.[7] The (5-Fluoropyrimidin-2-YL)methanamine core could serve as a valuable building block in the development of novel GPCR modulators, where the 5-fluoro group can be used to fine-tune the physicochemical properties and target engagement.

Future Perspectives and Conclusion

The (5-Fluoropyrimidin-2-YL)methanamine scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its combination of a proven kinase-binding element (the 2-aminopyrimidine) with the beneficial properties of a 5-fluoro substituent provides a strong foundation for the design of potent and selective inhibitors. While the direct exploration of this specific core is still emerging in the public domain, the wealth of data on related structures provides a clear roadmap for its successful application. Future work in this area will likely focus on the synthesis of diverse libraries based on this core and their evaluation against a broad range of kinase and GPCR targets. The continued exploration of this and other fluorinated heterocyclic scaffolds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Visualization of Key Concepts

Caption: Synthetic workflow for (5-Fluoropyrimidin-2-YL)methanamine derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of fluoropyrimidine compounds

An In-Depth Technical Guide to the Structure-Activity Relationship of Fluoropyrimidine Compounds

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing the efficacy and toxicity of fluoropyrimidine compounds, a cornerstone of chemotherapy for solid tumors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational mechanistic principles with field-proven insights into compound design, evaluation, and clinical translation.

Introduction: The Enduring Legacy of Fluoropyrimidines

Developed in the 1950s, fluoropyrimidines are antimetabolite drugs that remain integral to the treatment of various cancers, including colorectal, breast, gastric, and head and neck cancers.[1][2][3] The parent compound, 5-fluorouracil (5-FU), functions by mimicking the natural pyrimidine uracil, thereby disrupting essential biosynthetic processes.[1] Its mechanism involves both the inhibition of a critical enzyme for DNA synthesis and the fraudulent incorporation of its metabolites into RNA and DNA.[1][4]

Despite its efficacy, 5-FU suffers from limitations such as a low response rate when used as a monotherapy (10-15% in advanced colorectal cancer), a narrow therapeutic window, and significant inter-patient variability in toxicity.[1][5] These challenges have driven decades of research into prodrugs and derivatives like Capecitabine and Tegafur, designed to improve oral bioavailability, enhance tumor selectivity, and mitigate side effects.[6][7][8] Understanding the intricate SAR of this class is paramount for designing next-generation therapies with improved clinical outcomes.

Core Mechanism of Action: A Multi-Pronged Attack

The anticancer effects of fluoropyrimidines are not exerted by the parent drug itself but by its intracellularly formed active metabolites. The journey from 5-FU to cytotoxicity is a tale of two pathways: the anabolic (activation) pathway and the catabolic (inactivation) pathway. The balance between these two dictates both therapeutic efficacy and patient toxicity.[6]

Anabolic Pathway (Activation): Once inside the cell, 5-FU is converted into three active metabolites that disrupt cellular processes through distinct mechanisms:[4][9]

-

Fluorodeoxyuridine Monophosphate (FdUMP): This is the principal mediator of 5-FU's cytotoxic action. FdUMP inhibits thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][5] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively shutting down the production of thymidine and leading to "thymineless death."[1][4]

-

Fluorouridine Triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing, splicing, and stability, ultimately impairing protein synthesis.[4][10] This mechanism is thought to be more dominant with bolus administration of 5-FU.[9]

-

Fluorodeoxyuridine Triphosphate (FdUTP): FdUTP can be mistakenly incorporated into DNA, leading to DNA fragmentation and instability as the cell's repair mechanisms attempt to excise the foreign base.[4][9]

The final, crucial conversion step is catalyzed by thymidine phosphorylase (TP) , an enzyme that is expressed at significantly higher levels in many tumor tissues compared to normal tissues. [6]This differential expression leads to the preferential generation of cytotoxic 5-FU at the tumor site, thereby widening the therapeutic window and reducing systemic toxicity compared to direct 5-FU administration. [11]

Experimental Protocols for SAR Evaluation

A logical, multi-tiered approach is required to evaluate novel fluoropyrimidine derivatives. The workflow typically progresses from broad cytotoxicity screening to specific enzyme inhibition assays.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound. [12][13] Objective: To quantify the dose-dependent cytotoxic effect of a test compound on a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal cancer, MCF-7 breast cancer) into 96-well flat-bottom plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [14]2. Compound Treatment: Prepare a 2x concentrated stock of the test compound and perform serial dilutions in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a blank control.

-

Incubation: Incubate the plate for a standard duration, typically 48 to 72 hours, at 37°C, 5% CO₂. [14]4. MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12][15]5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Protocol: Thymidylate Synthase (TS) Enzyme Inhibition Assay

This assay directly measures the ability of a compound's active metabolite (e.g., FdUMP) to inhibit the target enzyme, TS. This is a crucial step to confirm the mechanism of action.

Objective: To quantify the inhibitory potency of a compound against purified TS enzyme.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer at 30°C and pH 7.4 containing Tris-HCl, MgCl₂, NaEDTA, 2-mercaptoethanol, formaldehyde, (6R,S)-tetrahydrofolate, and dUMP. [16]2. Enzyme and Inhibitor Incubation: Add the purified TS enzyme to the reaction mixture. For the test samples, also add varying concentrations of the inhibitor (test compound).

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme or a key substrate.

-

Spectrophotometric Monitoring: The activity of TS is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This increase is due to the conversion of tetrahydrofolate to dihydrofolate, which accompanies the methylation of dUMP to dTMP. [16]5. Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction with no inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship of fluoropyrimidines is a mature but still evolving field. The core principles are well-established: the C5-fluorine is sacrosanct for TS inhibition, while the N1 position is a versatile handle for prodrug design to enhance oral bioavailability and tumor selectivity. The clinical translation of this knowledge is exemplified by capecitabine, a testament to the power of mechanism-based drug design.

A critical aspect of the SAR paradigm for this class is not just potency but also the metabolic profile. The dominant role of DPD in drug inactivation and toxicity is a powerful lesson in the importance of pharmacogenomics. Future research will likely focus on:

-

Novel Prodrugs: Designing new prodrugs that exploit different tumor-specific enzymes or microenvironmental conditions (e.g., hypoxia, pH).

-

Combination Therapies: Developing fluoropyrimidine derivatives that are synergistic with targeted therapies or immunotherapies.

-

Overcoming Resistance: Designing compounds that can circumvent common resistance mechanisms, such as TS overexpression or mutations.

By integrating classical SAR principles with modern understandings of tumor biology and pharmacogenomics, the development of safer and more effective fluoropyrimidine-based therapies will continue to advance cancer treatment.

References

-

Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? National Institutes of Health. [Link]

-

Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. PubMed. [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. [Link]

-

PharmGKB summary: fluoropyrimidine pathways. National Institutes of Health. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

-

The role of DPD in 5-FU metabolism. ResearchGate. [Link]

-

Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. [Link]

-

Fluoropyrimidine Chemotherapy. CardioSmart – American College of Cardiology. [Link]

-

Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. National Institutes of Health. [Link]

-

Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. National Institutes of Health. [Link]

-

Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub. Genomics Education Programme. [Link]

-

Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries. National Center for Biotechnology Information. [Link]

-

Definition of tegafur - NCI Drug Dictionary. National Cancer Institute. [Link]

-

Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. National Institutes of Health. [Link]

-

Guideline for anticancer assays in cells. ResearchGate. [Link]

-

Tegafur. Wikipedia. [Link]

-

QSAR Investigation On 5-fluorouracil Activity. ResearchGate. [Link]

-

Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]

-

Tegafur | C8H9FN2O3. PubChem. [Link]

-

Capecitabine | C15H22FN3O6. PubChem. [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]

-

Capecitabine. Wikipedia. [Link]

-

5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Gpatindia. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives. ResearchGate. [Link]

-

Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice? PubMed. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

A Genotyping/Phenotyping Approach with Careful Clinical Monitoring to Manage the Fluoropyrimidines-Based Therapy: Clinical Cases and Systematic Review of the Literature. National Institutes of Health. [Link]

-

Severe fluoropyrimidine-related toxicity: Clinical implications of DPYD analysis and UH2/U ratio evaluation. ResearchGate. [Link]

-

SAR for all tested compounds (3–9), compared to 5-FU. ResearchGate. [Link]

-

Structure of Capecitabine. ResearchGate. [Link]

-

Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. ResearchGate. [Link]

-

What is the mechanism of Capecitabine? Patsnap Synapse. [Link]

-

ASR352, A potent anticancer agent: Synthesis, preliminary SAR, and biological activities against colorectal cancer bulk, 5-fluorouracil/oxaliplatin resistant and stem cells. PubMed Central. [Link]

-

Structures of 5-fluorouracil (5-FU) and its pro-drug tegafur. ResearchGate. [Link]

-

Chemical structures of capecitabine (CAP) and its major metabolites: 5. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. National Institutes of Health. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. MDPI. [Link]

-

Preventing Severe Fluoropyrimidine Toxicity in DPYD Carriers: MGI 10th Anniversary Symposium. YouTube. [Link]

-

Fluoropyrimidine-induced cardiotoxicity. National Institutes of Health. [Link]

-

Thymidylate synthase inhibitor. Wikipedia. [Link]

Sources

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. Fluoropyrimidine Chemotherapy | CardioSmart – American College of Cardiology [cardiosmart.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tegafur - Wikipedia [en.wikipedia.org]

- 8. Capecitabine - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. Facebook [cancer.gov]

- 11. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies | MDPI [mdpi.com]

Title: A Comprehensive Guide to Identifying and Validating Biological Targets for (5-Fluoropyrimidin-2-YL)methanamine Derivatives

An in-depth technical guide by a Senior Application Scientist

Introduction

The 5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, most notably represented by the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU). For decades, the mechanism of action for 5-FU has been well-characterized, primarily involving its function as an antimetabolite that disrupts DNA and RNA synthesis.[1][2][3] It achieves this by inhibiting thymidylate synthase (TS) and through its fraudulent incorporation into nucleic acids.[4][5]

However, the derivatization of this core structure, as seen in (5-Fluoropyrimidin-2-YL)methanamine and its analogues, presents a compelling opportunity for novel pharmacology. While the fluoropyrimidine core suggests a potential for classical antimetabolite activity, the addition of the methanamine group and other substitutions can radically alter the molecule's physicochemical properties, directing it toward entirely new biological targets. Recent studies on various pyrimidine derivatives have revealed activities against protein kinases and other enzyme families, moving far beyond the realm of DNA synthesis.[6][7]

This guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically explore the target landscape of novel (5-Fluoropyrimidin-2-YL)methanamine derivatives. We will move from foundational, hypothesis-driven approaches rooted in the legacy of 5-FU to unbiased, discovery-oriented proteomic techniques designed to uncover novel mechanisms of action. The ultimate goal is to provide a robust pathway from a compound of interest to a validated biological target.

Section 1: Foundational Hypotheses – The Classical Antimetabolite Pathways

Before venturing into novel target space, it is imperative to first assess whether (5-Fluoropyrimidin-2-YL)methanamine derivatives retain the canonical activities of their parent scaffold. These initial experiments serve as a crucial baseline.

The Thymidylate Synthase (TS) Axis

The primary mechanism of 5-FU is the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2][4] This occurs after intracellular conversion of 5-FU to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-phosphate (FdUMP), which forms a stable ternary complex with TS and a folate cofactor.[5][8] This leads to dTMP depletion and triggers a "thymineless death" in rapidly dividing cells.[4]

Disruption of Nucleic Acid Integrity

Beyond TS inhibition, 5-FU is metabolized into two other active forms: fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[5][9] FUTP is incorporated into RNA, disrupting RNA processing and function.[1][8] FdUTP can be incorporated into DNA, leading to DNA fragmentation and cytotoxicity.[9][10]

Diagram: The Classical 5-FU Mechanism of Action

Caption: Classical metabolic activation and primary mechanisms of action for 5-fluoropyrimidines.

Experimental Protocol: Initial TS Inhibition & Cytotoxicity Screening

This protocol serves to quickly assess if a derivative retains the canonical TS-inhibitory activity of 5-FU.

-

Cell Line Selection: Choose a panel of cancer cell lines with known 5-FU sensitivity (e.g., colorectal cancer lines like HCT116, HT-29).

-

Cytotoxicity Assay (MTS/MTT):

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat cells with a serial dilution of the (5-Fluoropyrimidin-2-YL)methanamine derivative (e.g., from 1 nM to 100 µM) and a 5-FU positive control. Include a DMSO vehicle control.

-

Incubate for 72 hours.

-

Add MTS or MTT reagent and incubate according to the manufacturer's instructions.

-

Read absorbance to determine cell viability and calculate IC50 values.

-

-

Thymidine Rescue Experiment:

-

Rationale: If the primary mechanism of cytotoxicity is TS inhibition, supplementing the media with thymidine should bypass the enzymatic block and "rescue" the cells from death.

-

Co-treat cells with the IC50 concentration of the derivative and excess thymidine (e.g., 20 µM).

-

Run a parallel cytotoxicity assay as described above. A significant rightward shift in the IC50 curve in the presence of thymidine strongly suggests on-target TS pathway activity.

-

-

In Vitro TS Enzymatic Assay:

-

Use a commercially available kit or a spectrophotometric assay to measure the conversion of dUMP to dTMP by recombinant human TS.

-

Test the ability of the pre-activated derivative (if necessary) to inhibit the enzyme's activity directly. This decouples the compound's effect from cellular uptake and metabolism.

-

Section 2: Expanding the Target Landscape – A Modern Approach

If the thymidine rescue experiment is negative or only partial, it strongly implies the existence of novel biological targets. The chemical structure of pyrimidine analogues makes them adept at fitting into nucleotide-binding pockets, a feature common to many enzyme families, especially protein kinases.[11][12]

Protein Kinases: High-Probability Novel Targets

The human kinome consists of over 500 protein kinases that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[13][14] Numerous pyrimidine-based molecules have been developed as potent and selective kinase inhibitors.[6][15] It is therefore a logical and high-yield hypothesis that (5-Fluoropyrimidin-2-YL)methanamine derivatives may function as kinase inhibitors.

Other Potential Target Classes

Beyond kinases, other enzyme families that should be considered include:

-

Sirtuins: NAD+-dependent deacetylases involved in gene silencing and metabolic regulation.[7][16]

-

Epigenetic Modifiers: Enzymes involved in chromatin regulation, such as histone deacetylases (HDACs) or methyltransferases.[17]

-

Metabolic Enzymes: Other enzymes in nucleotide metabolism or related pathways.

Section 3: A Strategic Framework for Unbiased Target Identification

To move beyond educated guesses, unbiased and systematic approaches are required to identify the direct binding partners of a compound from the entire proteome.

Phase 1: Global Target Discovery with Chemical Proteomics

Chemical proteomics is a powerful strategy to non-selectively identify unknown targets of small molecules within a complex biological matrix, such as a cell lysate.[18][19] An affinity-based approach is often the most direct method.

Diagram: Chemical Proteomics Workflow for Target ID

Caption: An affinity-based chemical proteomics workflow to identify direct protein targets.

Experimental Protocol: Affinity-Based Protein Profiling (AfBPP)

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the (5-Fluoropyrimidin-2-YL)methanamine derivative at a position determined not to be critical for its activity.

-

Lysate Preparation: Grow a relevant cancer cell line to ~80% confluency and prepare a native cell lysate using a mild lysis buffer (e.g., containing 0.1% NP-40) with protease and phosphatase inhibitors.

-

Affinity Pulldown:

-

Test Sample: Incubate the cell lysate with the biotinylated affinity probe (e.g., 10 µM) for 1-2 hours at 4°C.

-

Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess of the free, non-biotinylated derivative for 1 hour before adding the biotinylated probe. Causality: This step is critical. True binding partners will be occupied by the free drug, preventing them from binding the probe. These proteins will be absent or significantly reduced in the final analysis of this sample.

-

-

Capture and Wash: Add streptavidin-coated magnetic beads to both samples to capture the probe and its bound proteins. Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in both the test and competition samples. A high-confidence "hit" is a protein that is significantly enriched in the test sample but absent or greatly reduced in the competition control sample.

Phase 2: Systematic Kinome Profiling

If initial screens or proteomics data suggest kinase activity, a comprehensive kinome scan is the logical next step. This involves screening the derivative against a large panel of recombinant kinases to determine its potency and selectivity.[20][21]

Data Presentation: Representative Kinome Profiling Data

| Target Kinase | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) |

| EGFR | Tyrosine Kinase | 98% | 45 |

| HER2 (ERBB2) | Tyrosine Kinase | 95% | 72 |

| FAK (PTK2) | Tyrosine Kinase | 85% | 210 |

| SRC | Tyrosine Kinase | 32% | > 1000 |

| CDK2 | CMGC | 15% | > 5000 |

| p38α (MAPK14) | CMGC | 8% | > 10000 |

Experimental Protocol: In Vitro Kinase Panel Screen

-

Service Provider: Engage a commercial service provider (e.g., Eurofins, Reaction Biology, Promega) that offers large-scale kinome profiling (e.g., >400 kinases).

-

Assay Format: Typically, these are radiometric (33P-ATP) or fluorescence-based assays that measure the phosphorylation of a substrate peptide by a specific kinase.

-

Initial Screen: Screen the derivative at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel. This provides a broad overview of selectivity.

-

Dose-Response Follow-up: For any kinases showing significant inhibition (>50-70%) in the initial screen, perform a full 10-point dose-response curve to determine an accurate IC50 value. This is crucial for quantifying potency and ranking hits.

Section 4: Target Validation – Confirming Biological Relevance

Identifying a binding partner is not enough. The final and most critical phase is to validate that the interaction between the drug and the target occurs in living cells and is responsible for the observed cellular phenotype (e.g., cell death).

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissues.[22][23] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to its unbound state.[24][25]

Diagram: CETSA Experimental Workflow

Caption: Workflow for validating drug-target engagement in intact cells using CETSA.

Experimental Protocol: CETSA with Western Blot Readout

-

Cell Treatment: Culture cells and treat them with the derivative (e.g., at 10x IC50) or a DMSO vehicle control for 1-2 hours.

-

Heating Step: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Leave one aliquot at room temperature as a non-heated control.

-

Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Pellet the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration of all samples.

-

Western Blotting: Analyze the levels of the soluble target protein (identified from proteomics or kinome profiling) in each sample using SDS-PAGE and Western blotting with a specific antibody. Also, probe for a loading control protein that does not bind the drug and is expected to precipitate at a different temperature (e.g., GAPDH).

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization and confirming direct target engagement in the cell.

Functional Validation: Linking Target to Phenotype

The final step is to demonstrate that inhibiting the validated target is the cause of the drug's anti-proliferative effect.

-

Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the derivative's mechanism of action is through this target, the knockdown/knockout cells should show a degree of resistance to the compound.

-

Downstream Pathway Analysis: If the target is a kinase, measure the phosphorylation status of its known substrates via Western blot. Treatment with the derivative should reduce the phosphorylation of these substrates in a dose-dependent manner, confirming functional inhibition of the signaling pathway.

Conclusion

Identifying the biological targets of novel (5-Fluoropyrimidin-2-YL)methanamine derivatives requires a multi-faceted approach that respects the compound's chemical lineage while embracing unbiased discovery techniques. By systematically progressing from foundational hypotheses based on the 5-FU paradigm to global target discovery via proteomics and kinome profiling, researchers can generate high-confidence candidate targets. Subsequent validation of these hits using rigorous biophysical (CETSA) and functional cellular assays is the critical final step to definitively link a molecule to its mechanism of action. This structured framework not only de-risks the early stages of drug development but also maximizes the potential for discovering novel, impactful cancer therapies.

References

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Fluorouracil. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrimidine Analogues. (2017, April 16). National Institutes of Health (NIH) - LiverTox. Retrieved from [Link]

-

5-fluorouracil: mechanisms of action and clinical strategies. (n.d.). PubMed. Retrieved from [Link]

-

Novel anticancer drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

What is the mechanism of action for 5-fluorouracil (5-FU)? (2025, September 15). Dr.Oracle. Retrieved from [Link]

-

Antimetabolites: Pyrimidine Analogues. (2018, January 4). BrainKart. Retrieved from [Link]

-

Pyrimidine and Purine Antimetabolites. (n.d.). National Institutes of Health (NIH) - Holland-Frei Cancer Medicine. Retrieved from [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (n.d.). MDPI. Retrieved from [Link]

-

Drug Discovery in Liver Disease Using Kinome Profiling. (n.d.). MDPI. Retrieved from [Link]

-

PharmGKB summary: fluoropyrimidine pathways. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Proteomic methods for drug target discovery. (n.d.). PubMed. Retrieved from [Link]

-

Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Pyrimidine analogue. (n.d.). Wikipedia. Retrieved from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

UFT: Mechanism of Drug Action. (2000, October 1). CancerNetwork. Retrieved from [Link]

-

Antimetabolites: Pyrimidine Analogs: Pharmacology Video Lectures. (2025, March 23). YouTube. Retrieved from [Link]

-

Proteomics study isolates drug targets. (2024, March 12). American Society for Biochemistry and Molecular Biology. Retrieved from [Link]

-

The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology. Retrieved from [Link]

-

Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024, January 12). Today's Clinical Lab. Retrieved from [Link]

-

Overview of Novel Anticancer Drug Targets. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Current targets for anticancer drug discovery. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Institutes of Health (NIH). Retrieved from [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. Retrieved from [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel Fluoropyrimidines: Improving the Efficacy and Tolerability of Cytotoxic Therapy. (n.d.). e-cancer.org. Retrieved from [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

-

Identifying new targets for cancer drug 5′-fluorouracil. (2015, March 19). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). National Institutes of Health (NIH). Retrieved from [Link]

-

(5-Fluoropyridin-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019, July 26). PubMed. Retrieved from [Link]

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. Novel anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current targets for anticancer drug discovery. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 14. Overview of Novel Anticancer Drug Targets | Springer Nature Experiments [experiments.springernature.com]

- 15. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identifying new targets for cancer drug 5′-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]